molecular formula C15H15N3S B1438883 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105195-00-3

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1438883
M. Wt: 269.4 g/mol
InChI Key: UXUGTONFAIVVTB-UHFFFAOYSA-N
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Description

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (4-ENPBT) is an organic compound widely used in the field of scientific research. It is a colorless, crystalline solid with a strong odor, and is soluble in water, ethanol, and other organic solvents. 4-ENPBT has been used in a variety of scientific research applications, due to its unique properties and structure.

Scientific Research Applications

Synthesis of Derivatives

The compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is part of the benzothiazole family, which has been involved in the synthesis of various derivatives. For instance, 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one was prepared by reacting 2-amino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate. This compound showed susceptibility towards condensation with different reagents, indicating its reactivity and potential for creating diverse derivatives (Baheti, Kapratwar, & Kuberkar, 2002).

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzothiazole derivatives. New pyridine derivatives were synthesized from 2-amino substituted benzothiazoles and showed variable and modest activity against bacteria and fungi. This suggests potential applications in the development of antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structure and Molecular Analysis

The crystal structure of related compounds, like N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, revealing insights about the molecular geometry and interactions within the benzothiazole derivatives. These studies provide a foundational understanding of the structural characteristics that might influence the compound's reactivity and interactions (Yıldırım et al., 2006).

Bioactivity and Performance Enhancement

Some benzothiazole derivatives have been tested for their effect on physical work capacity. For example, substances like 6-ethoxy-N-(pyridin-4-ylmethylene)-1,3-benzothiazol-2-amine enhanced physical performance in animal models. This indicates potential applications in performance enhancement or as therapeutic agents (Цублова et al., 2015).

Hydroxylation of Alkanes

In catalysis, benzothiazole derivatives have been used as ligands. For instance, diiron(III) complexes with ligands such as bis(pyridin-2-ylmethyl)amine showed efficiency in the hydroxylation of alkanes, indicating potential utility in chemical synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-2-11-6-5-8-13-14(11)18-15(19-13)17-10-12-7-3-4-9-16-12/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUGTONFAIVVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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